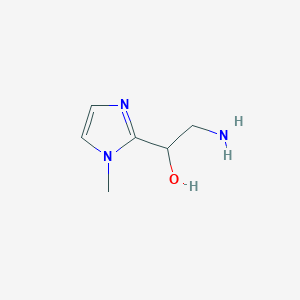

2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol

Descripción general

Descripción

2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol is an organic compound with the molecular formula C6H11N3O It features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol typically involves the reaction of 1-methylimidazole with an appropriate amino alcohol. One common method involves the alkylation of 1-methylimidazole with an epoxide, such as ethylene oxide, in the presence of a base like potassium carbonate. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amino group (-NH₂) acts as a strong nucleophile, participating in alkylation and acylation reactions:

| Reaction Type | Conditions | Product | Key Observations |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) in basic media | Formation of N-alkylated derivatives | Selective alkylation at the amino group occurs due to steric hindrance from the imidazole ring. |

| Acylation | Acetic anhydride or acyl chlorides in polar solvents | Acetamide derivatives | Acylated products show enhanced stability and modified solubility. |

Oxidation and Reduction Reactions

The hydroxyl group (-OH) undergoes oxidation, while the imidazole ring may participate in redox processes:

-

Oxidation :

-

Under mild conditions (e.g., CrO₃ in acidic media), the hydroxyl group is oxidized to a ketone, yielding 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanone.

-

Strong oxidizing agents (e.g., KMnO₄) may further oxidize the imidazole ring, though this risks decomposition.

-

-

Reduction :

-

Catalytic hydrogenation (H₂/Pd) reduces the imidazole ring’s aromaticity, forming saturated derivatives.

-

Coordination Chemistry

The imidazole nitrogen and amino group enable metal coordination:

Esterification and Ether Formation

The hydroxyl group reacts with carboxylic acids or alkyl halides:

-

Esterification :

-

Reaction with acetyl chloride forms 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl acetate.

-

-

Etherification :

-

Williamson synthesis with alkyl halides produces ether derivatives, useful in prodrug design.

-

Cyclization Reactions

The compound participates in intramolecular cyclization to form heterocycles:

| Reagent | Product | Mechanism |

|---|---|---|

| POCl₃ | Imidazo[1,2-a]pyrimidine | Phosphoryl chloride-mediated dehydration and ring closure . |

| NH₂OH | Oxazolidine derivatives | Condensation with hydroxylamine followed by cyclization . |

Biological Interactions

-

Enzyme Inhibition : Binds to cytochrome P450 enzymes via hydrogen bonding with the imidazole ring .

-

Antimicrobial Activity : Derivatives exhibit activity against Gram-positive bacteria through membrane disruption.

Comparison with Structural Analogues

Aplicaciones Científicas De Investigación

Pharmaceutical Development

One of the primary applications of 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride is in the development of pharmaceutical agents . The compound has been studied for its potential effects on various biological targets, making it a candidate for drug development in areas such as:

- Antimicrobial agents : The imidazole ring is known for its ability to interact with biological membranes, which can be exploited in developing new antibiotics.

- Anticancer therapies : Research indicates that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further exploration in oncology.

- Neurological applications : Given its structural similarity to neurotransmitters, it may have implications in treating neurodegenerative diseases.

Biochemical Research

In biochemical research, this compound serves as an important biochemical tool. It is utilized in:

- Proteomics : The compound is used as a biochemical reagent in proteomic studies to analyze protein interactions and functions.

- Enzyme inhibition studies : It has been shown to affect the activity of certain enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

Chemical Synthesis

The compound also plays a role in chemical synthesis processes:

- Synthesis of imidazole derivatives : Its nucleophilic properties allow it to participate in various chemical reactions, facilitating the synthesis of more complex imidazole-based compounds.

- Modification of existing drugs : Researchers are exploring its potential to modify existing pharmaceutical compounds to enhance their efficacy or reduce side effects.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant inhibition of growth for Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal highlighted the cytotoxic effects of this compound on human cancer cell lines. The study demonstrated that specific concentrations led to apoptosis in cancer cells, indicating its potential role in cancer therapy.

Case Study 3: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound. It was found to enhance neuronal survival under oxidative stress conditions, suggesting implications for treating neurodegenerative diseases like Alzheimer’s.

Mecanismo De Acción

The mechanism of action of 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and stability .

Comparación Con Compuestos Similares

Similar Compounds

2-(1H-Imidazol-1-yl)ethanol: Similar structure but lacks the amino group.

1-(2-Hydroxyethyl)imidazole: Similar structure but with a different substitution pattern on the imidazole ring.

1-Methylimidazole: Lacks the amino and hydroxyl groups.

Uniqueness

2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol is unique due to the presence of both an amino group and a hydroxyl group, which allows for a diverse range of chemical reactions and interactions with biological molecules. This dual functionality makes it a versatile compound in various research and industrial applications .

Actividad Biológica

2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol, a compound with significant biological activity, is part of the imidazole derivatives family. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 141.17 g/mol. The compound features an imidazole ring, which is crucial for its biological activity, particularly in enzyme interactions and as a potential pharmacological agent.

Target Interactions

Imidazole derivatives, including this compound, interact with various biological targets, leading to diverse effects:

- Antimicrobial Activity : Exhibits activity against multiple pathogens, suggesting potential for developing antimicrobial agents.

- Enzyme Modulation : Acts as a substrate or inhibitor for specific enzymes, influencing their catalytic activities through interactions such as hydrogen bonding and electrostatic interactions.

Biochemical Pathways

The compound influences several biochemical pathways by modulating cell signaling and gene expression. For instance, it can activate or inhibit pathways that alter metabolic activity and cellular function.

Antimicrobial Properties

Research indicates that this compound has notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition at low concentrations. For example, it showed promising results against drug-resistant strains of Mycobacterium tuberculosis .

Antitumor Activity

Studies have also explored the antitumor potential of imidazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, highlighting its role in cancer therapy .

Data Tables

Here are some summarized findings regarding the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

In vitro studies demonstrated that this compound exhibited potent antimicrobial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be below 50 µg/ml for several strains, indicating its potential as a lead compound for new antibiotic development.

Case Study 2: Anti-Tuberculosis Activity

A study focusing on the compound's anti-tuberculosis properties revealed that it could inhibit the growth of Mycobacterium tuberculosis at concentrations lower than those required for traditional antibiotics. The compound's mechanism was linked to its interaction with bacterial enzymes critical for cell wall synthesis .

Propiedades

IUPAC Name |

2-amino-1-(1-methylimidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-9-3-2-8-6(9)5(10)4-7/h2-3,5,10H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOFBNLXIBLIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599097 | |

| Record name | 2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-98-6 | |

| Record name | 2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.